molecular formula C10H21N2O4P B12693011 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate CAS No. 54641-24-6

2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate

Cat. No.: B12693011
CAS No.: 54641-24-6
M. Wt: 264.26 g/mol
InChI Key: KVLYHDPFXAIPSR-UHFFFAOYSA-N
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Description

2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate is a chemical compound with the molecular formula C10H21N2O4P. It is known for its unique structure, which includes a methacrylate group and a bis(dimethylamino)phosphinyl group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with bis(dimethylamino)phosphinyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Methacrylic Acid+Bis(dimethylamino)phosphinyl Chloride2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate+HCl\text{Methacrylic Acid} + \text{Bis(dimethylamino)phosphinyl Chloride} \rightarrow \text{this compound} + \text{HCl} Methacrylic Acid+Bis(dimethylamino)phosphinyl Chloride→2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The methacrylate group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the methacrylate group.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Substituted methacrylate derivatives.

Scientific Research Applications

2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

    Biology: The compound is used in the development of biocompatible materials for medical applications.

    Medicine: It is explored for drug delivery systems and as a component in dental materials.

    Industry: The compound is used in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate involves its interaction with various molecular targets. The methacrylate group can undergo polymerization, forming long chains that contribute to the material’s properties. The bis(dimethylamino)phosphinyl group can interact with biological molecules, enhancing the compound’s biocompatibility.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl acrylate
  • 2-((Bis(dimethylamino)phosphinyl)oxy)ethyl butyrate

Uniqueness

2-((Bis(dimethylamino)phosphinyl)oxy)ethyl methacrylate is unique due to its methacrylate group, which allows for polymerization and the formation of biocompatible materials. Its bis(dimethylamino)phosphinyl group enhances its reactivity and interaction with biological molecules, making it suitable for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

54641-24-6

Molecular Formula

C10H21N2O4P

Molecular Weight

264.26 g/mol

IUPAC Name

2-[bis(dimethylamino)phosphoryloxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H21N2O4P/c1-9(2)10(13)15-7-8-16-17(14,11(3)4)12(5)6/h1,7-8H2,2-6H3

InChI Key

KVLYHDPFXAIPSR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOP(=O)(N(C)C)N(C)C

Origin of Product

United States

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